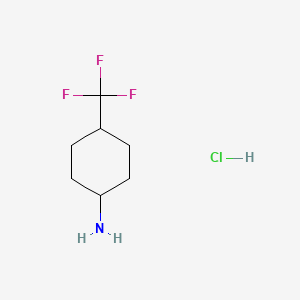

trans-4-Trifluoromethyl-cyclohexylamine hydrochloride

Description

Properties

IUPAC Name |

4-(trifluoromethyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-1-3-6(11)4-2-5;/h5-6H,1-4,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJNSCILISPYRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218943-32-8, 2089630-84-0 | |

| Record name | 4-(trifluoromethyl)cyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,4s)-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Trifluoromethyl-cyclohexylamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanone, which undergoes a trifluoromethylation reaction to introduce the trifluoromethyl group.

Reduction: The trifluoromethylated cyclohexanone is then reduced to the corresponding alcohol.

Amination: The alcohol is converted to the amine through an amination reaction.

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-4-Trifluoromethyl-cyclohexylamine hydrochloride can undergo oxidation reactions to form corresponding oxides.

Reduction: The compound can be reduced to form various reduced derivatives.

Substitution: It can participate in substitution reactions, where the trifluoromethyl group or the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products:

Oxidation: Formation of trifluoromethyl-cyclohexanone derivatives.

Reduction: Formation of cyclohexylamine derivatives.

Substitution: Formation of various substituted cyclohexylamine derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis:

trans-4-Trifluoromethyl-cyclohexylamine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique trifluoromethyl group enhances the efficacy of drugs targeting neurological disorders, allowing for improved receptor binding and modulation of biological pathways .

Case Study:

A study demonstrated that derivatives of this compound exhibited increased selectivity for dopamine receptors, which are vital in treating conditions such as psychostimulant use disorders. The modifications facilitated by the trifluoromethyl group led to compounds with enhanced pharmacological profiles .

Agrochemical Formulations

Enhanced Pest Control:

The compound is utilized in developing agrochemicals that offer improved pest control solutions with a reduced environmental impact. Its incorporation into formulations can lead to more effective pest management strategies while minimizing ecological footprints .

Research Findings:

Research indicates that agrochemicals featuring this compound demonstrate better efficacy against target pests compared to traditional compounds, highlighting its potential in sustainable agriculture practices .

Material Science

Polymer and Coating Applications:

In material science, this compound is incorporated into polymers and coatings to enhance thermal stability and chemical resistance. This application is critical for developing durable materials suitable for various industrial applications .

Data Table: Properties of Enhanced Materials

| Property | Traditional Materials | Materials with trans-4-Trifluoromethyl-cyclohexylamine |

|---|---|---|

| Thermal Stability | Moderate | High |

| Chemical Resistance | Low | High |

| Durability | Moderate | High |

Fluorinated Compounds Research

Study of Unique Properties:

The compound plays a significant role in researching fluorinated compounds, contributing to advancements in materials with unique properties such as low surface energy and enhanced solubility in organic solvents. This research is pivotal for developing new materials with specialized applications .

Analytical Chemistry

Reference Standard Use:

In analytical chemistry, this compound is employed as a reference standard in quantification methods. Its presence ensures accurate measurements and reliable outcomes in various analytical techniques, including chromatography and mass spectrometry .

Mechanism of Action

The mechanism of action of trans-4-Trifluoromethyl-cyclohexylamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (1r,4r)-4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride

- CAS RN : 58665-70-6 (cis/trans mixture); 1073266-01-9 (predominantly trans)

- Molecular Formula : C₇H₁₂F₃N·HCl

- Molecular Weight : 215.63 g/mol (free base); 252.09 g/mol (hydrochloride salt)

Structural Features :

The compound consists of a cyclohexane ring with a trifluoromethyl (-CF₃) group and an amine (-NH₂) group in the trans configuration. The hydrochloride salt enhances stability and aqueous solubility .

Comparison with Structural Analogs

trans-4-Methylcyclohexylamine Hydrochloride

Key Differences :

Substituent Effects :

- The -CF₃ group in the target compound is strongly electron-withdrawing and lipophilic, whereas the -CH₃ group in the methyl analog is electron-donating and less lipophilic. This impacts reactivity and solubility .

- The trifluoromethyl group increases resistance to metabolic degradation compared to methyl .

Physicochemical Properties :

Stereochemical Comparison :

Other Cyclohexylamine Derivatives

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine Hydrochloride): CAS RN: 62-31-7 Key Contrast: Dopamine’s catechol moiety introduces polar hydroxyl groups, resulting in significantly higher aqueous solubility and biological activity (neurotransmitter function) compared to the non-polar -CF₃ group in the target compound .

Amitriptyline Hydrochloride :

- Relevance : Though structurally distinct (tricyclic antidepressant), its RP-HPLC stability data (Table 6, 8) highlight methodologies applicable to analyzing the target compound’s stability.

Stability and Analytical Considerations

- Stability Data Gaps: No direct stability data for the target compound is provided in the evidence. However, RP-HPLC methods validated for amitriptyline hydrochloride (Tables 6–8) could be adapted for studying its degradation pathways.

- Solution Stability: Factors like pH, temperature, and light exposure (as noted for gabapentin and amitriptyline ) likely influence the target compound’s stability.

Biological Activity

trans-4-Trifluoromethyl-cyclohexylamine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, biological interactions, and potential therapeutic applications.

Chemical Structure and Properties

The core structure of this compound features a cyclohexylamine backbone with a trifluoromethyl group. This trifluoromethyl group enhances the compound's lipophilicity, which facilitates its penetration through biological membranes and interaction with various molecular targets. The presence of the amine group allows for hydrogen bonding and ionic interactions with proteins, influencing their activity and function.

The mechanism of action of this compound involves several key aspects:

- Lipophilicity : The trifluoromethyl group increases the compound's ability to interact with lipid membranes, enhancing its bioavailability.

- Target Interaction : The amine group can form hydrogen bonds with target proteins, modulating their activity. This interaction is crucial in influencing enzyme kinetics and receptor binding affinities.

- Biological Pathways : The compound has been shown to affect various signaling pathways, particularly those involving neurotransmitter receptors, which may have implications in treating neurological disorders .

1. Neuropharmacological Effects

Research indicates that this compound exhibits activity as a dopamine receptor ligand. In studies involving HEK293 cells, it has been evaluated for its binding affinities to dopamine D2 and D3 receptors. The compound demonstrated promising selectivity towards the D3 receptor, which could be beneficial in developing treatments for conditions like psychostimulant use disorders .

2. Antidepressant Potential

The compound's interaction with neurotransmitter systems suggests potential antidepressant properties. In preclinical models, it has been investigated for its effects on mood regulation and anxiety-related behaviors .

3. Anticancer Activity

Emerging studies have explored the anticancer potential of this compound. Preliminary results indicate that it may inhibit the proliferation of certain cancer cell lines by modulating key signaling pathways involved in cell growth and survival.

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| trans-4-Methylcyclohexylamine | Lacks trifluoromethyl group | Moderate receptor activity |

| trans-4-(Trifluoromethyl)cyclohexanamine | Similar structure; different trifluoromethyl position | Varied receptor affinities; less lipophilic than trans-4-Trifluoromethyl-cyclohexylamine |

| This compound | Enhanced stability and lipophilicity | High selectivity for D3 receptor; potential antidepressant effects |

Study 1: Dopamine Receptor Binding Affinity

A study evaluated various analogs of this compound for their binding affinity to dopamine receptors. Results indicated that modifications to the cyclohexane ring significantly influenced receptor selectivity, with some analogs demonstrating over a 160-fold selectivity for D3 over D2 receptors .

Study 2: Antidepressant-Like Effects

In a rodent model, this compound was administered to evaluate its effects on depression-like behaviors. The results showed a significant reduction in immobility time in forced swim tests, suggesting potential antidepressant effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for trans-4-Trifluoromethyl-cyclohexylamine hydrochloride?

- Methodology : Synthesis typically involves multi-step processes, such as functionalization of the cyclohexane ring followed by introduction of the trifluoromethyl group. Key steps may include:

- Ring-opening reactions of cyclohexene oxide derivatives to install the amine group .

- Protection/deprotection strategies for the amine during trifluoromethylation to avoid side reactions .

- Purification via recrystallization or column chromatography, with careful control of pH to isolate the hydrochloride salt .

- Challenges : Competing stereoisomers (cis/trans) require rigorous monitoring via HPLC or chiral chromatography to ensure trans-configuration purity .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Techniques :

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm the trifluoromethyl group and cyclohexane ring conformation .

- X-ray crystallography to resolve stereochemistry and hydrogen bonding patterns in the hydrochloride salt .

- Polarimetry or chiral HPLC to verify enantiomeric purity, critical for biological studies .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation from hydrochloride salts .

- Store in airtight containers under inert gas (e.g., nitrogen) to prevent hygroscopic degradation .

- Follow hazard protocols for structurally similar amines, including spill containment and neutralization with weak acids .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioactivity and pharmacokinetics?

- Mechanistic Insights :

- The electron-withdrawing effect of the trifluoromethyl group reduces amine basicity, enhancing blood-brain barrier permeability (logP optimization) .

- Steric effects may modulate receptor binding; compare activity of trifluoromethyl vs. methyl analogs in enzyme inhibition assays .

- Use molecular docking simulations to evaluate interactions with targets like G-protein-coupled receptors (GPCRs) or ion channels .

Q. What strategies can resolve contradictions in reported biological activity data across studies?

- Approach :

- Replicate assays under standardized conditions (e.g., pH, solvent) to isolate confounding variables .

- Perform metabolite profiling (LC-MS) to identify degradation products that may skew results .

- Cross-validate findings using isothermal titration calorimetry (ITC) to quantify binding affinity discrepancies .

Q. How can enantiomer-specific effects be systematically studied for this compound?

- Experimental Design :

- Synthesize enantiopure forms via chiral auxiliaries or enzymatic resolution .

- Compare in vitro potency (e.g., IC₅₀ in receptor assays) and in vivo pharmacokinetics (plasma half-life, tissue distribution) for each enantiomer .

- Use circular dichroism (CD) to correlate stereochemistry with conformational stability .

Q. What are the limitations of current structure-activity relationship (SAR) models for cyclohexylamine derivatives?

- Critical Analysis :

- Many SAR studies neglect solvent effects on cyclohexane ring conformation; employ molecular dynamics (MD) simulations to assess solvent-driven flexibility .

- Fluorine-specific interactions (e.g., C-F⋯H-N hydrogen bonds) are underreported; integrate Protein Data Bank (PDB) analyses to identify non-canonical binding motifs .

Key Research Gaps

- In vivo neuropharmacology : Limited data on BBB penetration and metabolite toxicity.

- Crystallographic data : Few resolved structures of trifluoromethyl-cyclohexylamine complexes with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.